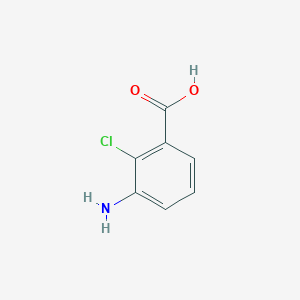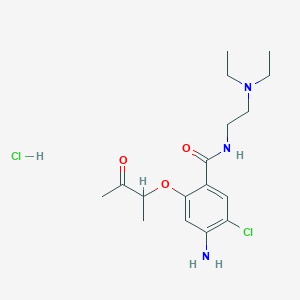
Batanopride hydrochloride
概要
説明
バタノプライド塩酸塩は、BMY-25801としても知られており、ベンズアミド系に属する化合物です。これは選択的な5-ヒドロキシトリプタミン3受容体拮抗薬として作用します。 当初、がん化学療法中の悪心を軽減するための制吐剤として開発されましたが、低血圧やQT延長症候群などの用量制限的な副作用のために、医薬品として承認されることはありませんでした .
準備方法
合成経路と反応条件
バタノプライド塩酸塩の合成には、いくつかのステップが含まれます。
脱メチル化: 4-アミノ-5-クロロ-N-[2-(ジエチルアミノ)エチル]-2-メトキシベンズアミドは、熱DMF中のナトリウムエタンチオレートを用いて脱メチル化され、ヒドロキシ化合物を生成します。
アシル化: ヒドロキシ化合物は、次に、DMF中の炭酸カリウムとヨウ化ナトリウムの存在下で、3-クロロ-2-ブタノンでアシル化され、4-アミノ-5-クロロ-N-[2-(ジエチルアミノ)エチル]-2-(1-メチル-2-オキソプロポキシ)ベンズアミドが生成されます。
工業生産方法
バタノプライド塩酸塩の工業生産方法は、公開されている情報ではあまり詳しく記載されていません。 上記の合成経路は、反応条件と精製プロセスの適切な最適化により、工業生産のためにスケールアップすることができます。
化学反応の分析
反応の種類
バタノプライド塩酸塩は、いくつかの種類の化学反応を起こします。
分子内環化: 酸性媒体(pH 2〜6)では、分子内環化と脱水が続いて2,3-ジメチルベンゾフランを生成します。
アルキルエーテル結合の開裂: アルカリ性媒体(pH 6〜10)では、分解の主な経路はC-Oアルキルエーテル結合の開裂です.
一般的な試薬と条件
酸性媒体: 分子内環化と脱水が急速に起こります。
アルカリ性媒体: C-Oアルキルエーテル結合の開裂が支配的な反応です。
主な生成物
2,3-ジメチルベンゾフラン: 酸性媒体中で生成されます。
開裂生成物: アルカリ性媒体中で生成されます.
科学研究への応用
バタノプライド塩酸塩は、主にその制吐作用について研究されてきました。 これは、がん化学療法中の悪心を軽減するために試験されました。 その可能性にもかかわらず、重大な副作用のために、医薬品として承認されることはありませんでした .
科学的研究の応用
Batanopride hydrochloride has been studied primarily for its antiemetic properties. It was trialed to reduce nausea during cancer chemotherapy. Despite its potential, it was not approved for medical use due to significant side effects .
作用機序
バタノプライド塩酸塩は、選択的な5-ヒドロキシトリプタミン3受容体拮抗薬として作用します。 このメカニズムは、嘔吐反射に関与する5-ヒドロキシトリプタミン3受容体の阻害を伴います。 これらの受容体を阻害することで、バタノプライド塩酸塩は化学療法によって誘発される悪心と嘔吐を予防することができます .
類似化合物の比較
類似化合物
メトクロプラミド: 制吐剤として用いられる別のベンズアミド誘導体。
オンダンセトロン: 化学療法によって引き起こされる悪心と嘔吐を予防するために用いられる選択的な5-ヒドロキシトリプタミン3受容体拮抗薬。
独自性
バタノプライド塩酸塩は、その特定の受容体拮抗作用と、臨床試験における当初の期待によって、独自性があります。 低血圧やQT延長症候群などの副作用のために、メトクロプラミドやオンダンセトロンなどの他の制吐剤と比較して、その使用は制限されています .
類似化合物との比較
Similar Compounds
Metoclopramide: Another benzamide derivative used as an antiemetic.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Uniqueness
Batanopride hydrochloride is unique due to its specific receptor antagonism and its initial promise in clinical trials. its side effects, such as hypotension and long QT syndrome, limit its use compared to other antiemetic drugs like metoclopramide and ondansetron .
特性
CAS番号 |
102670-59-7 |
|---|---|
分子式 |
C17H27Cl2N3O3 |
分子量 |
392.3 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
InChIキー |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
同義語 |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
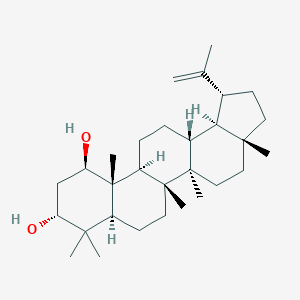
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)


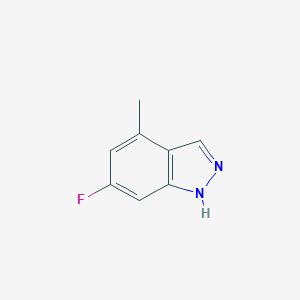
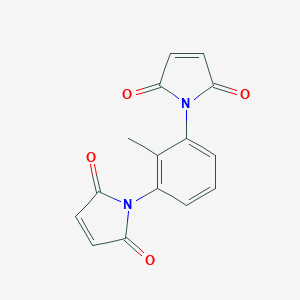
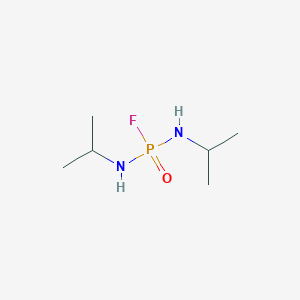
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
